MFCD06642292
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Overview
Description
MFCD06642292 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642292 involves specific reaction conditions and reagents. One common method includes the use of propargyl sulfonium salts as C1 synthons, which are known for their efficiency in producing medium to good yields under mild reaction conditions . The reaction typically involves the use of ClO4− as the counter anion to enhance the yield due to its lesser nucleophilic ability .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include continuous monitoring and control of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: MFCD06642292 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride may be employed to reduce the compound, altering its oxidation state and reactivity.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with N-bromosuccinimide can lead to the formation of sulfilimine products .
Scientific Research Applications
MFCD06642292 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: this compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which MFCD06642292 exerts its effects involves specific molecular targets and pathways. For instance, the compound may enhance the activation of immune cells by improving antigen presentation and disrupting key signaling pathways . This can lead to increased immune response and potential therapeutic benefits.
Comparison with Similar Compounds
MFCD06642292 can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-(3,4-dimethylanilino)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-13-7-8-16(9-14(13)2)22-12-19(25)24-20-23-11-17(26-20)10-15-5-3-4-6-18(15)21/h3-9,11,22H,10,12H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVZLYIRFYYLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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